2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide
Description
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of thiazole and thiadiazole rings, which are known for their biological activity and versatility in chemical reactions.
Properties
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4OS3/c1-8(22-14-16-6-7-21-14)11(20)17-13-19-18-12(23-13)9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCSFOKABJPWNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)F)SC3=NCCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the thiazole and thiadiazole rings, followed by their coupling through a thioether linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance the sustainability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole and thiadiazole rings undergo nucleophilic substitution at sulfur atoms. Key reactions include:
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Thiol-disulfide exchange at the thiazole sulfur with alkyl halides (e.g., methyl iodide), yielding alkylated derivatives at room temperature in dichloromethane.
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Aryl substitution on the thiadiazole ring via Suzuki-Miyaura coupling, enabling the introduction of substituted phenyl groups under palladium catalysis .
Amide Bond Hydrolysis and Functionalization
The propanamide linker participates in hydrolysis and condensation:
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Acid-catalyzed hydrolysis (6M HCl, 80°C, 4h) cleaves the amide bond to form carboxylic acid and amine intermediates.
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Condensation with aldehydes produces Schiff base derivatives under reflux in ethanol, with yields ranging from 70–85% .
Cycloaddition and Ring-Opening Reactions
The thiadiazole moiety participates in cycloaddition:
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1,3-Dipolar cycloaddition with nitrile oxides forms triazolo-thiadiazole hybrids at 120°C in DMF, achieving 65–78% yields .
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Ring-opening with hydrazine generates thiosemicarbazide derivatives, which can recyclize under acidic conditions.
Cross-Coupling Reactions
The 4-fluorophenyl group facilitates cross-coupling:
| Reaction Type | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| Heck Coupling | Pd(OAc)₂, DMF, 100°C | Styryl derivatives | 62% | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, toluene | Aryl amine adducts | 55% |
Oxidation and Reduction
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Oxidation of thioether : Treatment with H₂O₂ in acetic acid converts the thioether to sulfoxide (60% yield).
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Selective reduction : NaBH₄ reduces the thiazoline ring to a thiazolidine derivative without affecting the thiadiazole.
Microwave-Assisted Functionalization
Microwave irradiation enhances reaction efficiency:
| Reaction | Time (Conventional) | Time (Microwave) | Yield Increase | Ref. |
|---|---|---|---|---|
| Amide coupling | 6h (reflux) | 15min | 78% → 92% | |
| Cyclization | 24h | 30min | 45% → 81% |
Bioconjugation and Pharmacological Modifications
The compound reacts with biomolecules:
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Glutathione conjugation via thiol-disulfide exchange under physiological conditions.
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Enzyme-targeted modifications : Selective interaction with kinase ATP-binding pockets via hydrogen bonding .
Stability Under Acidic/Basic Conditions
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Acidic (pH 2) : Thiadiazole ring remains stable, while thiazoline hydrolyzes after 24h.
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Basic (pH 10) : Rapid decomposition of the amide bond within 2h .
Comparative Reactivity Table
| Functional Group | Reaction Partner | Product | Conditions | Yield |
|---|---|---|---|---|
| Thiazoline-S | Methyl iodide | Methylthio derivative | RT, CH₂Cl₂ | 88% |
| Thiadiazole-NH | Acetyl chloride | N-acetylated analog | Pyridine, 0°C | 75% |
| Propanamide | Hydrazine hydrate | Hydrazide | EtOH, Δ | 82% |
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique combination of thiazole and thiadiazole rings, which are known for their biological activity. Its molecular formula is with a molecular weight of 353.46 g/mol. The presence of the fluorine atom in the phenyl ring enhances its chemical reactivity and biological properties, making it a valuable candidate for further research.
Antimicrobial Activity
Recent studies have demonstrated the potential of this compound as an antimicrobial agent. For instance, derivatives of thiazole and thiadiazole compounds have shown promising results against various bacterial strains and fungi. The mechanism of action typically involves the inhibition of key enzymes or disruption of cellular processes in pathogens .
Case Study:
A study evaluating the antimicrobial activity of synthesized thiazole derivatives found that compounds similar to 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Thiazole and thiadiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .
Case Study:
A series of thiazole derivatives were synthesized and tested for their anticancer properties. The results indicated that specific compounds exhibited significant cytotoxicity against human cancer cell lines, highlighting the therapeutic potential of compounds like this compound .
Chemical Reactions and Synthesis
The synthesis of this compound typically involves multi-step synthetic routes starting from readily available precursors. Key reactions include:
- Formation of Thiazole and Thiadiazole Rings: Utilizing appropriate reagents under optimized conditions.
- Thioether Coupling: Connecting the thiazole and thiadiazole moieties through thioether linkages.
The choice of solvents, temperatures, and catalysts is crucial for maximizing yield and purity during synthesis .
Material Science Applications
Beyond biological applications, this compound may also find utility in material science due to its unique structural properties. Thiazole and thiadiazole derivatives are explored for their electronic properties which can be harnessed in organic electronics or as sensors.
Potential Applications:
- Organic Light Emitting Diodes (OLEDs): The compound's electronic properties could be beneficial in developing efficient OLED materials.
- Sensors: Its reactivity may allow it to be used in chemical sensors for detecting specific analytes.
Mechanism of Action
The mechanism of action of 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-((4,5-dihydrothiazol-2-yl)thio)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)propanamide
- 2-((4,5-dihydrothiazol-2-yl)thio)-N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)propanamide
- 2-((4,5-dihydrothiazol-2-yl)thio)-N-(5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl)propanamide
Uniqueness
Compared to similar compounds, 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide stands out due to the presence of the fluorine atom in the phenyl ring. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and overall properties, making it a unique and valuable molecule for various applications.
Biological Activity
The compound 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide (CAS No. 892068-27-8) is a thiazole and thiadiazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological properties.
- Molecular Formula : C14H12FN3OS3
- Molecular Weight : 353.46 g/mol
- Structure : The compound contains a thiazole ring and a thiadiazole moiety, which are known for their biological activities.
Anticancer Activity
-
Mechanism of Action :
- Compounds containing the 1,3,4-thiadiazole ring have been shown to inhibit DNA and RNA synthesis without affecting protein synthesis. This selective inhibition is crucial for targeting cancer cells while minimizing damage to normal cells .
- The heteroatoms in the thiadiazole structure facilitate interactions with key kinases involved in tumorigenesis .
- Cell Line Studies :
- Case Study :
Antimicrobial Activity
- Spectrum of Activity :
- Minimum Inhibitory Concentration (MIC) :
Other Pharmacological Activities
- Anticonvulsant Activity :
- Anti-inflammatory and Antidiabetic Effects :
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to specific structural features:
- The presence of electron-donating groups (e.g., methyl or methoxy) on the phenyl ring enhances anticancer activity.
- The thiazole and thiadiazole rings are essential for cytotoxicity; modifications can lead to increased potency against specific targets.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and coupling. For example:
- Step 1 : React 4-fluorophenyl-thiadiazol-2-amine with chloroacetyl chloride to form the thiadiazole core.
- Step 2 : Introduce the thiazole moiety via nucleophilic substitution using 4,5-dihydro-1,3-thiazole-2-thiol under basic conditions (e.g., NaHCO₃ in THF) .
- Key Considerations : Optimize reaction time (e.g., 12–24 hours) and temperature (reflux vs. room temperature) to improve yield. Monitor purity via TLC and confirm structure using NMR and IR spectroscopy .
Q. How can structural characterization of this compound be systematically performed?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Assign peaks for the thiadiazole (δ 7.8–8.2 ppm for aromatic protons) and thiazole (δ 3.2–3.8 ppm for dihydrothiazole CH₂ groups) .
- IR Spectroscopy : Identify C=N (1640–1680 cm⁻¹), C=S (680–710 cm⁻¹), and amide C=O (1680–1720 cm⁻¹) stretches .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if applicable) using single-crystal data .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Screen for:
- Antimicrobial Activity : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC (Minimum Inhibitory Concentration) determination .
- Anticancer Potential : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity (IC₅₀ values) .
- Data Interpretation : Compare results with control compounds (e.g., cisplatin for anticancer assays) and validate via triplicate experiments.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogues with enhanced potency?
- Methodological Answer :
- Modify Substituents : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on bioactivity .
- Scaffold Hybridization : Fuse the thiadiazole-thiazole core with other heterocycles (e.g., oxadiazole) to improve metabolic stability .
- Computational SAR : Use molecular docking (AutoDock Vina) to predict binding affinity with target enzymes (e.g., bacterial dihydrofolate reductase) .
Q. What advanced spectroscopic techniques resolve ambiguities in reaction mechanisms or degradation pathways?
- Methodological Answer :
- LC-MS/MS : Track intermediates during synthesis or degradation (e.g., hydrolysis of the amide bond under acidic conditions) .
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in complex mixtures, such as diastereomers or tautomers .
- In Situ FTIR : Monitor real-time reaction kinetics (e.g., thiol-thione tautomerism) .
Q. How can computational modeling predict pharmacokinetic properties or toxicity?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ProTox-II to estimate logP (lipophilicity), BBB permeability, and hepatotoxicity .
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess redox stability and reactivity with biological nucleophiles .
- MD Simulations : Model binding dynamics with target proteins (e.g., 50 ns simulations in GROMACS) to identify critical interactions .
Q. How to address contradictions in biological data across different studies?
- Methodological Answer :
- Orthogonal Assays : Cross-validate antimicrobial results using both broth microdilution and time-kill assays .
- Purity Analysis : Confirm compound integrity via HPLC (>95% purity) to rule out impurities as confounding factors .
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
